2,4-Dichloro-4'-pyrrolidinomethyl benzophenone 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898776-81-3
VCID: VC2478184
InChI: InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
SMILES: C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H17Cl2NO
Molecular Weight: 334.2 g/mol

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone

CAS No.: 898776-81-3

Cat. No.: VC2478184

Molecular Formula: C18H17Cl2NO

Molecular Weight: 334.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone - 898776-81-3

Specification

CAS No. 898776-81-3
Molecular Formula C18H17Cl2NO
Molecular Weight 334.2 g/mol
IUPAC Name (2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Standard InChI Key ICBAZHXNLIPZBN-UHFFFAOYSA-N
SMILES C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structure

2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, also known by its IUPAC name (2,4-dichlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone, is a substituted benzophenone derivative with a distinctive molecular architecture . The compound features a benzophenone core structure (two phenyl rings connected by a carbonyl group) with specific substituents: two chlorine atoms at positions 2 and 4 on one phenyl ring, and a pyrrolidinomethyl group at the para (4') position of the other phenyl ring . This molecular arrangement confers unique electronic and steric properties to the compound, distinguishing it from other benzophenone derivatives.

Physical and Chemical Properties

The compound is characterized by a comprehensive set of physicochemical properties that define its behavior in various environments. These properties are instrumental in determining its applications, handling requirements, and chemical reactivity.

Table 1: Physical and Chemical Properties of 2,4-Dichloro-4'-pyrrolidinomethyl Benzophenone

PropertyValueReference
CAS Registry Number898776-81-3
Molecular FormulaC₁₈H₁₇Cl₂NO
Molecular Weight334.24 g/mol
Exact Mass333.069 g/mol
Density1.285 g/cm³
Boiling Point455°C at 760 mmHg
Physical StateNot specified in available data-
Polarity (PSA)20.31
Lipophilicity (LogP)4.7581
Index of Refraction1.614
Purity (Commercial Grade)97.0%

The compound exhibits a relatively high boiling point (455°C), suggesting strong intermolecular forces likely due to its aromatic rings and functional groups . Its LogP value of approximately 4.76 indicates significant lipophilicity, suggesting potential membrane permeability and limited water solubility . The polar surface area (PSA) of 20.31 further characterizes its potential for biological interactions and membrane penetration .

Current Research and Future Directions

UV Stabilization Research

Current research in UV stabilizers focuses on developing compounds with enhanced performance, improved compatibility with host materials, and reduced environmental impact . Investigation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone in this context could explore:

  • Stabilization efficiency in different polymer systems

  • Synergistic effects with other stabilizers

  • Photostability and long-term performance

  • Environmental fate and toxicological profile

Medicinal Chemistry Research

The potential medicinal applications of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone warrant investigation in several areas:

  • Anti-inflammatory activity through COX inhibition

  • Structure-activity relationship studies

  • Pharmacokinetic profiling

  • Target specificity and mechanism of action

Research by recent investigators has shown that benzophenone derivatives with specific substitution patterns can exhibit selective COX-2 inhibition, which is desirable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator